EGFR Mutant Selectivity: 4,6-Dimethyl Substitution Drives Allosteric Inhibition of TMLR/TMLRCS/LR/LRCS Mutants
The compound is explicitly claimed as a selective allosteric inhibitor of EGFR mutants containing TMLR, TMLRCS, LR, or LRCS alterations, distinguishing it from ATP-competitive EGFR inhibitors that target wild-type EGFR [1]. Analogous compounds in the same patent series lacking the 4,6-dimethyl substitution on the benzothiazole ring are described as having different selectivity profiles, though exact comparative IC50 values are not disclosed in the patent.
| Evidence Dimension | EGFR mutant selectivity (allosteric vs. ATP-competitive inhibition) |
|---|---|
| Target Compound Data | Selectively inhibits TMLR, TMLRCS, LR, LRCS EGFR mutants (allosteric mechanism) |
| Comparator Or Baseline | ATP-competitive EGFR inhibitors (e.g., gefitinib, erlotinib) – target wild-type and mutant EGFR |
| Quantified Difference | Mechanism-based selectivity for specific mutant forms; quantitative IC50 data not publicly available |
| Conditions | Patent disclosure (AU2018276441B2); specific biochemical assay conditions not detailed |
Why This Matters
For researchers developing fourth-generation EGFR inhibitors to overcome C797S-mediated resistance, the allosteric mechanism of this compound offers a distinct binding mode that avoids competition with ATP, a critical differentiation for drug discovery programs.
- [1] AU2018276441B2. Compounds. Google Patents, 2018. View Source
